molecular formula C14H22N2O3 B14240938 Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate CAS No. 586964-38-7

Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate

Cat. No.: B14240938
CAS No.: 586964-38-7
M. Wt: 266.34 g/mol
InChI Key: POZGJRSEKUJRPB-UHFFFAOYSA-N
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Description

Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxyl group, a methylamino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate typically involves multiple stepsThe hydroxyl group can be introduced via oxidation reactions, and the final product is obtained after deprotection of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to the alcohol form.

Scientific Research Applications

Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modification of protein structures, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (5-hydroxypentyl)carbamate
  • Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate
  • Benzyl (tetrahydro-2H-pyran-3-yl)carbamate

Uniqueness

Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

586964-38-7

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

benzyl N-[5-hydroxy-4-(methylamino)pentyl]carbamate

InChI

InChI=1S/C14H22N2O3/c1-15-13(10-17)8-5-9-16-14(18)19-11-12-6-3-2-4-7-12/h2-4,6-7,13,15,17H,5,8-11H2,1H3,(H,16,18)

InChI Key

POZGJRSEKUJRPB-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCNC(=O)OCC1=CC=CC=C1)CO

Origin of Product

United States

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